![molecular formula C26H38O5 B578945 (1S,3R,5S,7R,8R,9R,10S,13S,14R,17R)-17-(furan-3-yl)-1,3,7-trihydroxy-4,4,8,10,13-pentamethyl-1,2,3,5,6,7,9,11,12,14,16,17-dodecahydrocyclopenta[a]phenanthren-15-one CAS No. 18046-79-2](/img/structure/B578945.png)
(1S,3R,5S,7R,8R,9R,10S,13S,14R,17R)-17-(furan-3-yl)-1,3,7-trihydroxy-4,4,8,10,13-pentamethyl-1,2,3,5,6,7,9,11,12,14,16,17-dodecahydrocyclopenta[a]phenanthren-15-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,3R,5S,7R,8R,9R,10S,13S,14R,17R)-17-(furan-3-yl)-1,3,7-trihydroxy-4,4,8,10,13-pentamethyl-1,2,3,5,6,7,9,11,12,14,16,17-dodecahydrocyclopenta[a]phenanthren-15-one is a limonoid compound, a class of secondary metabolites known for their diverse biological activities. Limonoids are derived from triterpenes and are commonly found in the Meliaceae and Rutaceae families. This compound, specifically, has been isolated from the seeds of Chisocheton macrophyllus, a species within the Meliaceae family .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of neohavanensin typically involves the extraction from natural sources rather than synthetic routes. The seeds of Chisocheton macrophyllus are collected and subjected to various extraction and purification processes to isolate neohavanensin .
Industrial Production Methods: The process involves solvent extraction, followed by chromatographic techniques to purify the compound .
化学反应分析
Types of Reactions: (1S,3R,5S,7R,8R,9R,10S,13S,14R,17R)-17-(furan-3-yl)-1,3,7-trihydroxy-4,4,8,10,13-pentamethyl-1,2,3,5,6,7,9,11,12,14,16,17-dodecahydrocyclopenta[a]phenanthren-15-one can undergo several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of neohavanensin.
科学研究应用
Chemistry: It serves as a model compound for studying limonoid structures and their reactivity.
Medicine: Its potential anticancer properties are of particular interest in medicinal chemistry.
Industry: While not widely used industrially, its extraction and purification processes are of interest for natural product chemistry.
作用机制
The mechanism of action of neohavanensin involves its interaction with cellular pathways that regulate cell growth and apoptosis. It has been shown to exhibit cytotoxic effects against cancer cells, possibly through the induction of apoptosis. The exact molecular targets and pathways are still under investigation, but it is believed to interact with key proteins involved in cell cycle regulation .
相似化合物的比较
- Dysobinin
- Nimonol
- 7α-Hydroxyneotricilenone
Comparison: (1S,3R,5S,7R,8R,9R,10S,13S,14R,17R)-17-(furan-3-yl)-1,3,7-trihydroxy-4,4,8,10,13-pentamethyl-1,2,3,5,6,7,9,11,12,14,16,17-dodecahydrocyclopenta[a]phenanthren-15-one is unique among these compounds due to its specific structural features and biological activities. While dysobinin, nimonol, and 7α-hydroxyneotricilenone also exhibit biological activities, neohavanensin’s cytotoxicity against cancer cells sets it apart .
属性
CAS 编号 |
18046-79-2 |
|---|---|
分子式 |
C26H38O5 |
分子量 |
430.585 |
IUPAC 名称 |
(1S,3R,5S,7R,8R,9R,10S,13S,14R,17R)-17-(furan-3-yl)-1,3,7-trihydroxy-4,4,8,10,13-pentamethyl-1,2,3,5,6,7,9,11,12,14,16,17-dodecahydrocyclopenta[a]phenanthren-15-one |
InChI |
InChI=1S/C26H38O5/c1-23(2)18-11-20(29)26(5)17(25(18,4)21(30)12-19(23)28)6-8-24(3)15(10-16(27)22(24)26)14-7-9-31-13-14/h7,9,13,15,17-22,28-30H,6,8,10-12H2,1-5H3/t15-,17+,18-,19+,20+,21-,22+,24-,25+,26-/m0/s1 |
InChI 键 |
UQCZNPMQMPHNTQ-LKEJJYOPSA-N |
SMILES |
CC1(C2CC(C3(C(C2(C(CC1O)O)C)CCC4(C3C(=O)CC4C5=COC=C5)C)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2,3,4,4a,5,6,7,8,11,12,12b-Dodecahydrobenzo[a]anthracene](/img/structure/B578864.png)

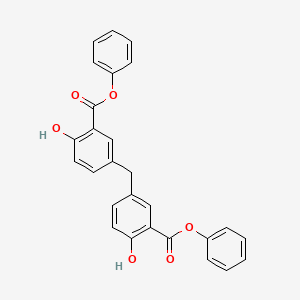
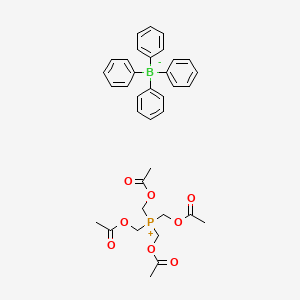
![(1S,3S,6R,8S,11R,12S,15S,16R,19S,21R)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane-8,19-diol](/img/structure/B578873.png)
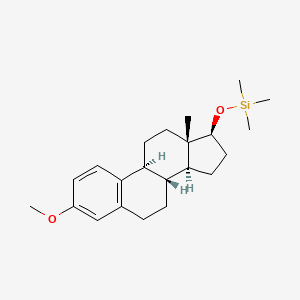
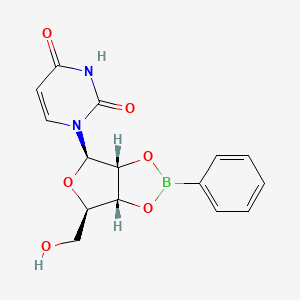
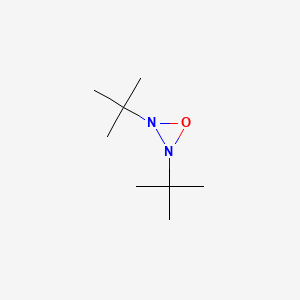
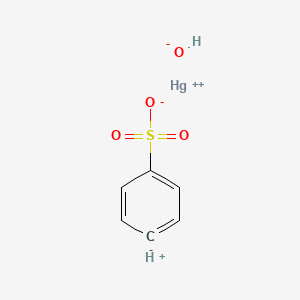
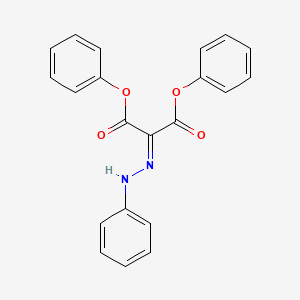
![4-hydroxy-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B578880.png)
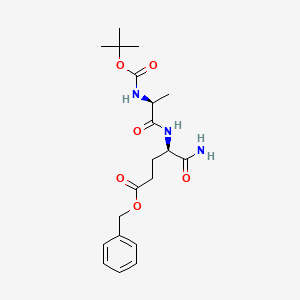
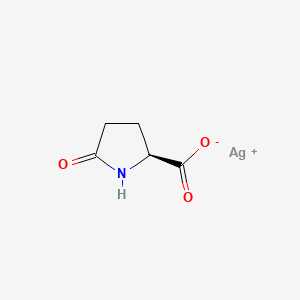
![4,6-Methanocyclobuta[3,4]cyclopenta[1,2-d]imidazole](/img/structure/B578883.png)
